molecular formula C19H18N4O3S B2869828 1-(4-ethoxyphenyl)-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1189649-91-9

1-(4-ethoxyphenyl)-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2869828
CAS No.: 1189649-91-9
M. Wt: 382.44
InChI Key: APFHFFGQHPMICI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Key structural elements include:

  • 1-(4-Ethoxyphenyl) substituent: An ethoxy group (-OCH₂CH₃) at the para position of a benzene ring, contributing to lipophilicity and electronic effects.
  • Fused bicyclic system: The pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold provides rigidity and diverse hydrogen-bonding capabilities.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(3-methylsulfanylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-3-26-14-9-7-12(8-10-14)23-17-16(20-21-23)18(24)22(19(17)25)13-5-4-6-15(11-13)27-2/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFHFFGQHPMICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)SC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on substituents, synthetic routes, and functional group reactivity:

Compound Key Substituents Synthetic Route Functional Group Reactivity
Target compound 4-Ethoxyphenyl, 3-(methylsulfanyl)phenyl Not explicitly described (inferred: nucleophilic substitution/cyclization) Ethoxy group enhances electron donation; methylsulfanyl may participate in redox reactions
Compound 6 : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one 4-Methoxyphenyl, triazolothiadiazinone Reaction of precursor with monochloroacetic acid in ethanol Methoxy group offers moderate electron donation; thiadiazinone ring enables hydrogen bonding
Compound 7 : 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide 4-Methoxyphenyl, phenylhydrazinecarbothioamide Reaction with phenyl isothiocyanate in dioxane Thioamide group facilitates metal coordination; methoxy stabilizes aromatic π-system
Compound 8 : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl, triazole-thiol Reflux in aqueous NaOH followed by HCl neutralization Thiol (-SH) group enables disulfide bond formation; methoxy enhances solubility

Key Differences and Implications:

Substituent Effects: The target compound’s 4-ethoxyphenyl group offers greater steric bulk and lipophilicity compared to the 4-methoxyphenyl groups in Compounds 6–6. This may influence solubility and membrane permeability in biological systems. The 3-(methylsulfanyl)phenyl substituent in the target compound differs from sulfur-containing groups in analogs (e.g., thiadiazinone in Compound 6, thiol in Compound 8). Methylsulfanyl is less nucleophilic than thiols but more stable under oxidative conditions .

Synthetic Complexity: Compounds 6–8 are synthesized via stepwise functionalization (e.g., cyclization with monochloroacetic acid for Compound 6 , acid/base-mediated reactions for Compound 8 ).

Reactivity Profiles :

  • The ethoxy group in the target compound is less electron-donating than methoxy but more resistant to hydrolysis.
  • Methylsulfanyl groups are prone to oxidation to sulfoxides or sulfones, which could alter binding affinities in medicinal chemistry applications .

Methodological Considerations for Structural Analysis

While the evidence lacks direct data on the target compound, insights from analogous studies include:

  • Crystallography : SHELX software (e.g., SHELXL ) is widely used for refining crystal structures of complex heterocycles, suggesting its applicability for resolving the target’s stereochemistry.

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